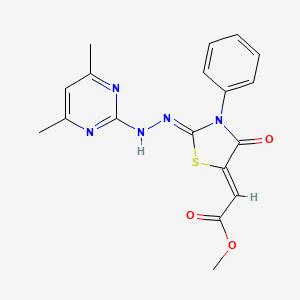

(Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

Description

Properties

IUPAC Name |

methyl (2Z)-2-[(2Z)-2-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-11-9-12(2)20-17(19-11)21-22-18-23(13-7-5-4-6-8-13)16(25)14(27-18)10-15(24)26-3/h4-10H,1-3H3,(H,19,20,21)/b14-10-,22-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNSRJWCCFCGGK-DDJYZJNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN=C2N(C(=O)C(=CC(=O)OC)S2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N/N=C\2/N(C(=O)/C(=C/C(=O)OC)/S2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidinone core, which is known for diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes:

- A thiazolidinone moiety, which contributes to its biological activity.

- A pyrimidine derivative that enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazolidinone and pyrimidine derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

-

Antibacterial Activity :

- The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have reported IC50 values indicating significant inhibition of bacterial growth.

- A recent study demonstrated that derivatives of thiazolidinone exhibited potent antibacterial properties, suggesting that the incorporation of the pyrimidine ring may enhance this activity .

- Antifungal Activity :

- Anticancer Activity :

- Anti-inflammatory Activity :

Case Studies and Experimental Findings

Several studies have investigated the biological activities of related compounds:

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Antibacterial | Thiazolidinone derivatives | E. coli, S. aureus | IC50 ~ 33 nM |

| Antifungal | Thiazolidinone analogs | Candida albicans | Moderate inhibition |

| Anticancer | Pyrimidine-thiazolidinone hybrids | MCF7 (breast cancer cells) | Cytotoxic at 10 µM |

| Anti-inflammatory | Pyrimidine derivatives | RAW 264.7 macrophages | Reduced TNF-alpha levels |

Mechanistic Insights

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- DNA Interaction : Some studies suggest that thiazolidinone derivatives can intercalate into DNA, disrupting replication in cancer cells .

- Reactive Oxygen Species (ROS) : Certain derivatives induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate typically involves multi-step reactions that include the formation of hydrazones and thiazolidinones. The structural characterization of this compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm its molecular structure and purity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine and thiazolidinone are known for their antimicrobial properties. Compounds containing the thiazolidinone moiety have been reported to exhibit significant antibacterial and antifungal activity. For instance, studies have shown that similar thiazolidinone derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds with pyrimidine structures have been investigated for their anticancer properties. It has been documented that certain pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may also demonstrate similar anticancer effects due to its structural components .

Anti-inflammatory Effects

Some studies suggest that thiazolidinone derivatives can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This could make this compound a candidate for further research in treating inflammatory diseases .

Potential Therapeutic Applications

Given its structure, this compound holds promise for several therapeutic applications:

| Application | Description |

|---|---|

| Antimicrobial | Potential use in developing new antibiotics targeting resistant strains. |

| Anticancer | Investigation into its efficacy against various cancer cell lines. |

| Anti-inflammatory | Possible development of treatments for chronic inflammatory conditions. |

| Antiviral | Exploration of activity against viral infections could be a future direction. |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of synthesized thiazolidinone derivatives similar to (Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-pheny-thiazolidin-5-ylidene)acetate against Mycobacterium smegmatis. The results indicated significant inhibition at low concentrations, suggesting potential as a lead compound for further development .

Case Study 2: Anticancer Properties

In vitro studies on structurally related compounds demonstrated effective inhibition of cell growth in various cancer lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Thiazolidinone Chemistry

Sources :

Key Observations:

Substituent Diversity : The target compound’s 4,6-dimethylpyrimidin-2-yl group distinguishes it from analogs with benzylidene (e.g., 2,4,6-trimethylbenzylidene in 11a) or heterocyclic substituents (e.g., pyridinyl in ) .

Thermal Stability: Higher melting points in analogs like 11a (243–246°C) and 12 (268–269°C) suggest that fused quinazoline rings or electron-withdrawing groups (e.g., cyano in 11b) enhance thermal stability compared to the target compound .

Molecular Weight: The target compound (430.46 g/mol) is heavier than most analogs due to its dimethylpyrimidinyl and hydrazono groups, which may influence solubility and pharmacokinetics .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

| Compound | IR (cm⁻¹) | ^1H NMR (δ, ppm) | ^13C NMR (δ, ppm) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported |

| 11a | 3,436 (NH), 2,219 (CN) | 2.24–2.37 (CH₃), 7.94 (=CH) | 15.04–171.18 (aromatic carbons) |

| 11b | 3,423 (NH), 2,209 (CN) | 6.67–8.01 (ArH, =CH) | 14.36–171.41 (aromatic carbons) |

| 12 | 3,217 (NH), 2,220 (CN), 1,719 (CO) | 2.34 (CH₃), 7.10–7.82 (ArH) | Not reported |

Insights :

- The cyano group (CN) in 11a/11b and 12 is evident at ~2,200 cm⁻¹ in IR spectra, a feature absent in the target compound .

- Aromatic proton signals in analogs (e.g., δ 7.94 for =CH in 11a) highlight electronic effects of substituents on chemical shifts .

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate?

The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and aromatic aldehydes. Key steps include:

- Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, and sodium acetate in a solvent mixture (e.g., acetic acid/DMF) with an oxo compound (e.g., 4,6-dimethylpyrimidin-2-yl hydrazone) for 2 hours .

- Isolation via filtration and recrystallization from DMF-ethanol or acetic acid .

- Typical yields range from 57% to 68%, depending on substituents and reaction conditions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- IR spectroscopy : Identifies C=O (1670–1719 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- NMR : - and -NMR confirm substituent environments (e.g., aromatic protons at δ 6.56–8.01 ppm, methyl groups at δ 2.24–2.37 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403) validate molecular formulas .

- X-ray crystallography : SHELX software refines crystal structures, resolving Z/E configurations and hydrogen bonding .

Advanced Research Questions

Q. How can low synthetic yields or impurities be addressed during scale-up?

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio, catalyst loading) using statistical models .

- Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation methods) .

- Catalyst screening : Sodium acetate or fused sodium acetate enhances cyclocondensation efficiency .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

- Multi-technique validation : Cross-reference NMR, IR, and MS data to confirm functional groups .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and vibrational modes to validate experimental data .

- Crystallographic refinement : SHELXL resolves ambiguities in molecular geometry (e.g., Z/E isomerism) .

Q. What strategies control regioselectivity in the cyclocondensation step?

- Substituent effects : Electron-withdrawing groups (e.g., –CN, –CF) on aldehydes direct hydrazone formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor thiazolidinone ring closure over side reactions .

- Temperature control : Reflux at 80–100°C minimizes kinetic byproducts .

Q. How can biological activity studies be designed for this compound?

- In vitro assays : Test antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays, referencing structurally similar thiazolidinones .

- Molecular docking : Screen against targets like dihydrofolate reductase (DHFR) using PyMOL or AutoDock .

- ADMET profiling : Predict pharmacokinetics via SwissADME or ProTox-II .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.